molecular formula C21H25NO4 B11495798 6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione CAS No. 577768-80-0

6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione

Cat. No.: B11495798
CAS No.: 577768-80-0
M. Wt: 355.4 g/mol
InChI Key: KLLSZIMKPHEVNM-UHFFFAOYSA-N
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Description

6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione is a complex organic compound that features an indole moiety fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the oxane ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    1-Acetylindole: A precursor in the synthesis of more complex indole derivatives.

    5,5-Diethyl-3,3-dimethyloxane: A simpler oxane derivative

Uniqueness

6-(1-Acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione is unique due to its combination of an indole moiety with an oxane ring, providing a distinct set of chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

577768-80-0

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

6-(1-acetylindol-3-yl)-5,5-diethyl-3,3-dimethyloxane-2,4-dione

InChI

InChI=1S/C21H25NO4/c1-6-21(7-2)17(26-19(25)20(4,5)18(21)24)15-12-22(13(3)23)16-11-9-8-10-14(15)16/h8-12,17H,6-7H2,1-5H3

InChI Key

KLLSZIMKPHEVNM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(OC(=O)C(C1=O)(C)C)C2=CN(C3=CC=CC=C32)C(=O)C)CC

solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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